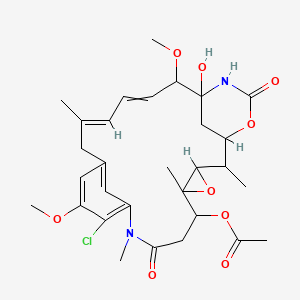

Ansamitocin P-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ansamitocin P-1 is a potent antitumor antibiotic belonging to the ansamycin family of compounds. It is produced by the actinomycete bacterium Actinosynnema pretiosum. Ansamitocins, including this compound, are known for their ability to inhibit cell division by targeting microtubules, making them valuable in cancer research and treatment .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The biosynthesis of ansamitocins involves a complex series of enzymatic reactions. The process begins with the synthesis of 3-amino-5-hydroxybenzoic acid (AHBA), which is then loaded onto a type I polyketide synthase (PKS). Several rounds of elongation and modification steps follow, leading to the formation of the ansamitocin core structure .

Industrial Production Methods

Industrial production of ansamitocins, including Ansamitocin P-1, typically involves fermentation using Actinosynnema pretiosum. Optimization of fermentation conditions, such as carbon source and nitrogen availability, can significantly enhance the yield of ansamitocins. For instance, the use of glycerol and glucose as mixed carbon sources has been shown to increase production .

Análisis De Reacciones Químicas

Types of Reactions

Ansamitocin P-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with improved properties .

Common Reagents and Conditions

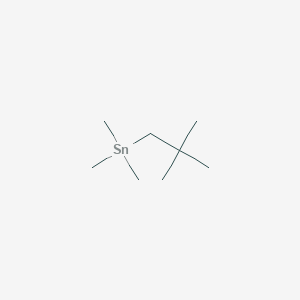

Common reagents used in the chemical modification of ansamitocins include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications .

Major Products Formed

The major products formed from the chemical reactions of this compound include various derivatives with altered side chains or functional groups. These derivatives are often tested for their antitumor activity to identify more potent compounds .

Aplicaciones Científicas De Investigación

Ansamitocin P-1 has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying polyketide biosynthesis and for developing new synthetic methodologies

Biology: Researchers use this compound to study microtubule dynamics and cell division processes

Medicine: this compound is a key component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. .

Industry: The compound is used in the pharmaceutical industry for the production of antitumor drugs

Mecanismo De Acción

Ansamitocin P-1 exerts its effects by binding to tubulin, a protein that is a key component of microtubules. This binding disrupts microtubule assembly, leading to cell cycle arrest and apoptosis (programmed cell death). The compound specifically targets the vinblastine binding site on tubulin, which is crucial for its antitumor activity .

Comparación Con Compuestos Similares

Similar Compounds

Maytansine: Like Ansamitocin P-1, maytansine is a potent antitumor agent that targets microtubules. .

Geldanamycin: Another ansamycin compound, geldanamycin, inhibits heat shock protein 90 (Hsp90) and has antitumor properties.

Rifamycin: This antibiotic, also an ansamycin, is used to treat bacterial infections, particularly tuberculosis.

Uniqueness of this compound

This compound is unique due to its specific mechanism of action targeting microtubules and its potent antitumor activity. Its bacterial origin also allows for more efficient production through fermentation compared to plant-derived compounds like maytansine .

Propiedades

Número CAS |

57103-69-2 |

|---|---|

Fórmula molecular |

C30H39ClN2O9 |

Peso molecular |

607.1 g/mol |

Nombre IUPAC |

[(16E)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] acetate |

InChI |

InChI=1S/C30H39ClN2O9/c1-16-9-8-10-23(39-7)30(37)15-22(41-28(36)32-30)17(2)27-29(4,42-27)24(40-18(3)34)14-25(35)33(5)20-12-19(11-16)13-21(38-6)26(20)31/h8-10,12-13,17,22-24,27,37H,11,14-15H2,1-7H3,(H,32,36)/b10-8?,16-9+ |

Clave InChI |

MQYZCKOGTWYJAZ-WUTZXFCMSA-N |

SMILES isomérico |

CC1C2CC(C(C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C)C)\C)OC)(NC(=O)O2)O |

SMILES canónico |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C)C)C)OC)(NC(=O)O2)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methoxy-N-methyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14630953.png)

![N-[3-(Dimethylamino)propyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14630958.png)